![molecular formula C14H14N2S B15218714 {[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile CAS No. 61021-42-9](/img/structure/B15218714.png)
{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(cyclopropylmethyl)-1H-indol-3-yl)thio)acetonitrile is an organic compound that features a unique combination of an indole ring, a cyclopropylmethyl group, and a thioacetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(cyclopropylmethyl)-1H-indol-3-yl)thio)acetonitrile typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclopropylmethyl chloride reacts with the indole in the presence of a Lewis acid catalyst.
Thioacetonitrile Formation: The final step involves the introduction of the thioacetonitrile group. This can be achieved by reacting the cyclopropylmethyl-indole derivative with thiourea and a suitable base, followed by cyanation using a cyanide source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-((1-(cyclopropylmethyl)-1H-indol-3-yl)thio)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for cyanation reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the nitrile group, such as primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-((1-(cyclopropylmethyl)-1H-indol-3-yl)thio)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-((1-(cyclopropylmethyl)-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, while the thioacetonitrile group can participate in covalent bonding with nucleophilic sites in proteins or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-((1-(Cyclopropylmethyl)-1H-indol-3-yl)thio)acetamide: Similar structure but with an amide group instead of a nitrile.
2-((1-(Cyclopropylmethyl)-1H-indol-3-yl)thio)ethanol: Similar structure but with a hydroxyl group instead of a nitrile.
2-((1-(Cyclopropylmethyl)-1H-indol-3-yl)thio)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
Uniqueness
The presence of the nitrile group in 2-((1-(cyclopropylmethyl)-1H-indol-3-yl)thio)acetonitrile imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
61021-42-9 |
|---|---|
分子式 |
C14H14N2S |
分子量 |
242.34 g/mol |
IUPAC名 |
2-[1-(cyclopropylmethyl)indol-3-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C14H14N2S/c15-7-8-17-14-10-16(9-11-5-6-11)13-4-2-1-3-12(13)14/h1-4,10-11H,5-6,8-9H2 |
InChIキー |
ULJUVHLFROIGSS-UHFFFAOYSA-N |
正規SMILES |
C1CC1CN2C=C(C3=CC=CC=C32)SCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


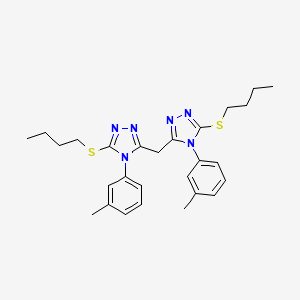
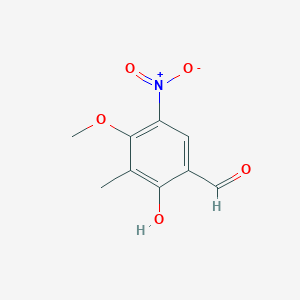
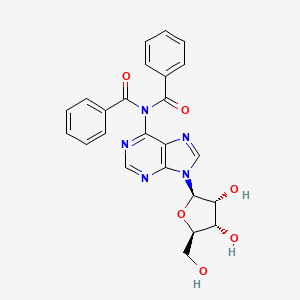

![3-(Trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B15218661.png)
![5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B15218668.png)
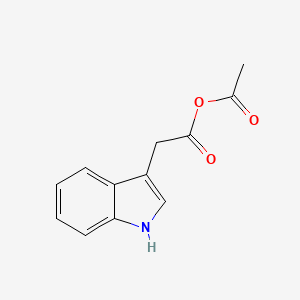
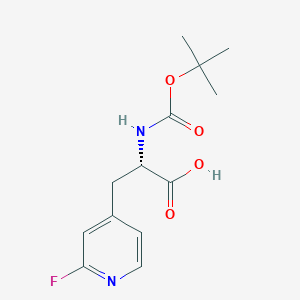

![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15218703.png)
![12-hydroxy-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15218704.png)
![Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-](/img/structure/B15218722.png)
![N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine](/img/structure/B15218723.png)

